molecular formula C21H15BrF2O3 B8518861 Methyl 5-(benzyloxy)-2-bromo-2',4'-difluorobiphenyl-4-carboxylate

Methyl 5-(benzyloxy)-2-bromo-2',4'-difluorobiphenyl-4-carboxylate

Cat. No. B8518861
M. Wt: 433.2 g/mol
InChI Key: IRZZOYNGSWCKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(benzyloxy)-2-bromo-2',4'-difluorobiphenyl-4-carboxylate is a useful research compound. Its molecular formula is C21H15BrF2O3 and its molecular weight is 433.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(benzyloxy)-2-bromo-2',4'-difluorobiphenyl-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(benzyloxy)-2-bromo-2',4'-difluorobiphenyl-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-(benzyloxy)-2-bromo-2',4'-difluorobiphenyl-4-carboxylate

Molecular Formula

C21H15BrF2O3

Molecular Weight

433.2 g/mol

IUPAC Name

methyl 5-bromo-4-(2,4-difluorophenyl)-2-phenylmethoxybenzoate

InChI

InChI=1S/C21H15BrF2O3/c1-26-21(25)17-10-18(22)16(15-8-7-14(23)9-19(15)24)11-20(17)27-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

IRZZOYNGSWCKAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C2=C(C=C(C=C2)F)F)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dibromoisocyanuric acid (15.9 g) was added at room temperature to a DMF (150 mL) solution of methyl 3-(benzyloxy)-2′,4′-difluorobiphenyl-4-carboxylate (28.0 g), and the mixture was stirred overnight at the same temperature as above. Water was added to the reaction mixture at room temperature, followed by extraction with ethyl acetate. The obtained organic layer was washed with water and saturated saline in this order and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (34.0 g).
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
methyl 3-(benzyloxy)-2′,4′-difluorobiphenyl-4-carboxylate
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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